molecular formula C18H27N3O B2465974 N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide CAS No. 1049443-69-7

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B2465974
CAS No.: 1049443-69-7
M. Wt: 301.434
InChI Key: JKVOXYGSJGXOER-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is a compound with significant therapeutic potential. It is known for its role as a GSK-3β inhibitor, which makes it a potent substance for treating various diseases, including cancer and bipolar disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular pathways and mechanisms.

    Medicine: Investigated for its potential in treating diseases like cancer and bipolar disorder due to its role as a GSK-3β inhibitor.

    Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of GSK-3β, a kinase involved in various cellular processes. By inhibiting this enzyme, N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can modulate pathways related to cell growth, apoptosis, and differentiation. This makes it a valuable compound in the treatment of diseases where these pathways are dysregulated.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is unique due to its specific inhibition of GSK-3β, which is not a common target for many similar compounds. This specificity provides it with a distinct therapeutic profile, making it particularly valuable in research and potential treatments.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(16-6-4-5-7-16)19-10-11-20-12-14-21(15-13-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVOXYGSJGXOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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